![molecular formula C55H74N14O18S B1209315 (3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid CAS No. 77568-41-3](/img/no-structure.png)

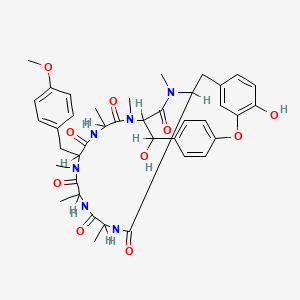

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

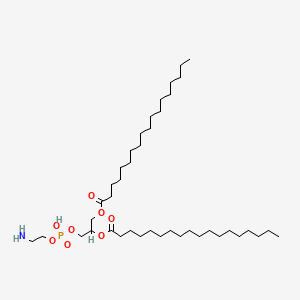

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C55H74N14O18S and its molecular weight is 1251.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Copper-containing Monooxygenases: Enzymatic and Biomimetic Studies

Copper-containing monooxygenases, such as Dopamine β-Hydroxylase (DBH), and their biomimetic models have been studied for their mechanism of O-atom transfer to a benzylic C-H bond. These studies are significant for understanding the stereochemistry of O-atom transfer reactions, which could be related to the synthesis or modification of complex molecules similar to the one mentioned. The research demonstrates the potential for parallel and comparative studies on enzymes and their models, providing insights into enzymatic catalysis and its applications in medicinal chemistry and biotechnology (Blain et al., 2002).

Rearrangement of β-amino Alcohols via Aziridiniums

The rearrangement of β-amino alcohols through aziridinium intermediates has been reviewed, covering literature from 1947 to 2009. This process, involving the activation of the hydroxy group followed by the addition of nucleophiles, is crucial for the synthesis of various amines. Such chemical transformations could be relevant for the modification or synthesis of complex molecules, including the one described, providing pathways for creating or modifying bioactive compounds (Métro et al., 2010).

Amino Acids in Sandal (Santalum album L)

A study on the amino acids in Sandalwood (Santalum album L) highlights the presence of unique amino acids and amines, including cis-4-hydroxy-L-proline and sym. homospermidine, not found in other plants. This research underscores the diversity of amino acids in nature and their potential applications in pharmaceuticals and nutraceuticals, suggesting avenues for exploring novel amino acids and their derivatives in complex molecules (Kuttan et al., 2015).

Molecular Methods for Detection of Biogenic Amine-producing Bacteria on Foods

Biogenic amines are produced by the decarboxylation of amino acids by microorganisms, affecting food safety and quality. Molecular methods for detecting these bacteria are crucial for estimating the risk of biogenic amine content in food products, which may indirectly relate to research on complex molecules like the one described by influencing amino acid decarboxylation pathways (Landete et al., 2007).

Applications of the Ninhydrin Reaction in Agricultural and Biomedical Sciences

The ninhydrin reaction, used for detecting primary amino groups and forming Ruhemann's purple, is a cornerstone analytical technique in biochemistry, including the analysis of amino acids, peptides, and proteins. Understanding these reactions is fundamental for research into amino acid-related compounds and could provide analytical tools for studying complex molecules (Friedman, 2004).

Propiedades

Número CAS |

77568-41-3 |

|---|---|

Fórmula molecular |

C55H74N14O18S |

Peso molecular |

1251.3 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C55H74N14O18S/c1-3-4-15-38(64-50(79)40(24-32-27-61-37-16-9-8-13-34(32)37)63-43(72)28-62-54(83)46(29(2)70)68-48(77)36(57)22-31-17-19-33(71)20-18-31)49(78)67-42(26-45(75)87-88(84,85)86)51(80)66-39(23-30-11-6-5-7-12-30)52(81)69-53(82)41(25-44(73)74)65-47(76)35(56)14-10-21-60-55(58)59/h5-9,11-13,16-20,27,29,35-36,38-42,46,61,70-71H,3-4,10,14-15,21-26,28,56-57H2,1-2H3,(H,62,83)(H,63,72)(H,64,79)(H,65,76)(H,66,80)(H,67,78)(H,68,77)(H,73,74)(H4,58,59,60)(H,69,81,82)(H,84,85,86)/t29-,35+,36+,38+,39+,40+,41+,42+,46+/m1/s1 |

Clave InChI |

PBHKFCLZCVGPRU-VCCAZEROSA-N |

SMILES isomérico |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

SMILES |

CCCCC(C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

SMILES canónico |

CCCCC(C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Sinónimos |

28-Thr-31-Nle-cholecystokinin (25-33) CCK-(25-33), Thr(28)-Nle(31)- CCKTN cholecystokinin (25-33), Thr(28)-Nle(31)- cholecystokinin (25-33), threonyl(28)-norleucine(31)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

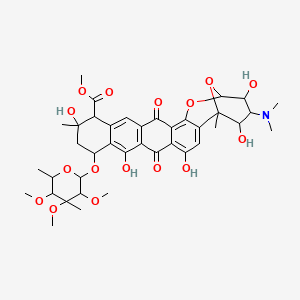

![1-[[(2-Methyl-3-furanyl)-oxomethyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1209247.png)